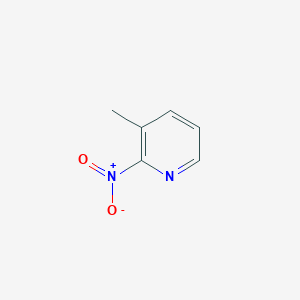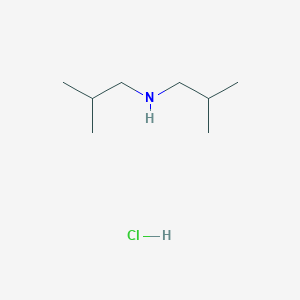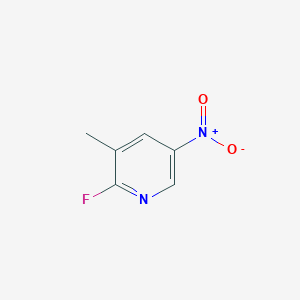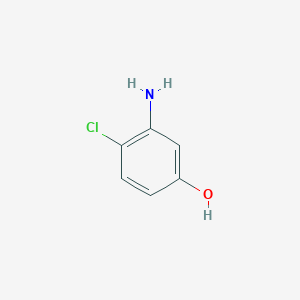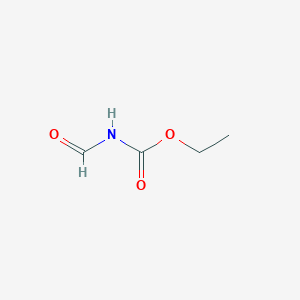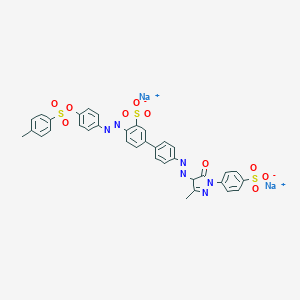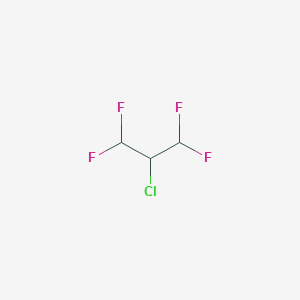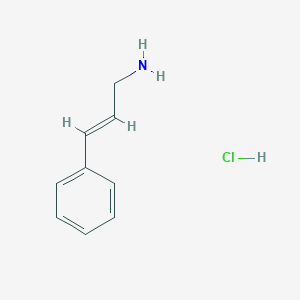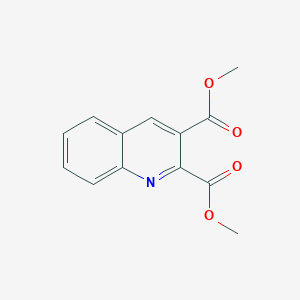
1,3,5,7-Tetraphenyladamantan
Übersicht
Beschreibung
1,3,5,7-Tetraphenyladamantane (TPA) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon (PAH) with a four-ring structure, making it a valuable research tool for studying the interaction of PAHs and other molecules with biological systems. TPA has a wide range of applications, including in the synthesis of organic compounds, in the study of biomolecular interactions, and in the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Wasserstoffspeichermaterialien
1,3,5,7-Tetraphenyladamantan-basierte kovalente organische Gerüstverbindungen (adm-COFs) wurden entwickelt und als Wasserstoffspeichermaterialien eingesetzt . Diese adm-COFs weisen eine extrem hohe Porosität (86–95%) und eine große, für H2 zugängliche Oberfläche (5967–6709 m2 g−1) auf . Bei 77 K und 100 bar hat adm-COF-4 die höchste gravimetrische H2-Adsorptionskapazität von 38,36 Gew.-%, während adm-COF-1 die höchste volumetrische H2-Adsorptionskapazität von 60,71 g L−1 aufweist . Die gravimetrische H2-Adsorptionskapazität von adm-COF-1 kann bei Raumtemperatur unter 100 bar bis zu 5,81 Gew.-% erreichen .
Poröse molekulare Feststoffe
This compound kann verwendet werden, um durch frustrierte Packung poröse Materialien herzustellen . Zwei starre tetraedrische Kerne, Tetraphenylmethan und this compound, peripher mit vier (Trimethylsilyl)ethynyl-Einheiten gepfropft, zeigten in ihren Kristallstrukturen nur isolierte Hohlräume . Sie wurden zu tektonenartigen Einheiten modifiziert, um die Kristallporosität zu erhöhen .
Dendrimer-Synthese
This compound wurde als Kern bei der Synthese von Dendrimeren der ersten Generation verwendet . Dendrimere sind hochverzweigte, sternförmige Makromoleküle mit Nanometer-Abmessungen. Sie werden in verschiedenen Anwendungen eingesetzt, darunter auch in Medikamententrägersystemen, da sie einzigartige Eigenschaften wie eine wohldefinierte, homogene und monodisperse Struktur sowie das Vorhandensein zahlreicher endständiger Gruppen aufweisen, die zur Anbindung von bioaktiven Verbindungen verwendet werden können .
Wirkmechanismus
Target of Action
1,3,5,7-Tetraphenyladamantane is primarily used in the synthesis of covalent organic frameworks (COFs) and microporous organic polymers (MOPs) . These materials are designed to capture and store small gas molecules, such as hydrogen, methane, and carbon dioxide .
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In the synthesis of COFs and MOPs, 1,3,5,7-tetraphenyladamantane acts as a “knot” that connects with phenylboronic acid-type “rods” through Suzuki coupling polymerization .
Biochemical Pathways
The primary biochemical pathway affected by 1,3,5,7-tetraphenyladamantane is the storage and release of gases. The compound’s high porosity and large accessible surface area allow it to adsorb a significant amount of gas molecules . The grand canonical Monte Carlo method has been used to simulate the adsorption isotherms of gases in these materials .
Result of Action
The primary result of 1,3,5,7-tetraphenyladamantane’s action is the storage of gases. For example, at 77 K and 100 bar, one of the designed COFs (adm-COF-4) has the highest gravimetric hydrogen adsorption capacity of 38.36 wt%, while another (adm-COF-1) has the highest volumetric hydrogen adsorption capacity of 60.71 g L−1 .
Action Environment
The action of 1,3,5,7-tetraphenyladamantane is influenced by environmental factors such as temperature and pressure. For instance, the gravimetric hydrogen adsorption capacity of adm-COF-1 can reach up to 5.81 wt% under 100 bar at room temperature . This suggests that the compound’s efficacy in gas storage can be optimized under specific environmental conditions.
Zukünftige Richtungen
1,3,5,7-Tetraphenyladamantane-based covalent organic frameworks (adm-COFs) have been designed under the ctn and bor net topology with the method of molecular mechanics . These adm-COFs exhibit extremely high porosity (86–95%) and large H2 accessible surface area (5967–6709 m2 g−1) . They show potential for practical application in hydrogen storage .
Eigenschaften
IUPAC Name |
1,3,5,7-tetraphenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVZTACEKAXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468492 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16004-75-4 | |
| Record name | 1,3,5,7-tetraphenyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5,7-Tetraphenyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
